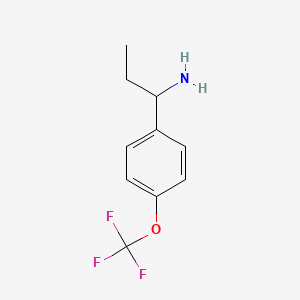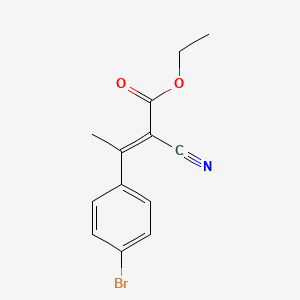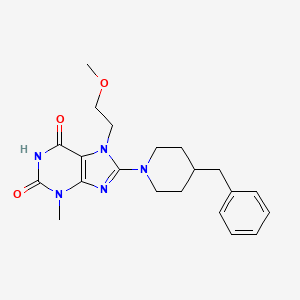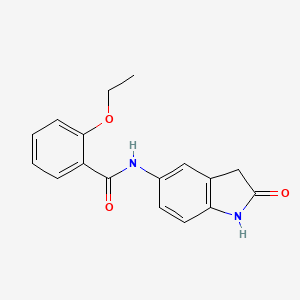
1-(4-(Trifluoromethoxy)phenyl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-(Trifluoromethoxy)phenyl)propan-1-amine, also known as TFMPP, is an organic compound with a molecular formula of C10H13F3NO. It is a white solid that is insoluble in water, but soluble in organic solvents. TFMPP is a synthetic stimulant drug that is used as a recreational drug and, in some cases, as a research chemical. It is structurally similar to mephedrone and acts as a selective serotonin release agent.
Scientific Research Applications
Application in Polymer Chemistry
A novel trifluoromethyl-substituted bis(ether amine) monomer, closely related to 1-(4-(Trifluoromethoxy)phenyl)propan-1-amine, was synthesized and used to create a series of novel fluorinated polyimides. These polyimides were highly soluble in various organic solvents and could form transparent, tough films with low dielectric constants and low water uptake. Their high thermal stability and distinct UV-visible absorption cutoff wavelengths make them potential candidates for applications in electronics and optoelectronics (Chung, Tzu, & Hsiao, 2006).
Development of Functional Hydrogels
Radiation-induced polyvinyl alcohol/acrylic acid hydrogels were modified using various amines, including compounds structurally related to 1-(4-(Trifluoromethoxy)phenyl)propan-1-amine. These modified polymers showed increased swelling and improved thermal stability. Their enhanced antibacterial and antifungal activities suggest potential for medical applications (Aly & El-Mohdy, 2015).
Pharmaceutical Applications
Synthesis of compounds like 3-amino-4-morpholino-N-[2-(Trifluoromethoxy)Phenyl]-1H-Indazole-1-Carboxamide, which are structurally related to 1-(4-(Trifluoromethoxy)phenyl)propan-1-amine, showed significant inhibition of cancer cell proliferation. This highlights the potential application of similar compounds in developing anti-cancer drugs (Lu et al., 2017).
properties
IUPAC Name |
1-[4-(trifluoromethoxy)phenyl]propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO/c1-2-9(14)7-3-5-8(6-4-7)15-10(11,12)13/h3-6,9H,2,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALSSGLWYMLSONR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)OC(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Trifluoromethoxy)phenyl)propan-1-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![20-{[3-(Dimethylamino)propyl]amino}-7-methyl-10-thia-1,12,21-triazapentacyclo[11.8.0.0^{3,11}.0^{4,9}.0^{14,19}]henicosa-3(11),4(9),12,14(19),15,17,20-heptaen-2-one](/img/structure/B2991433.png)
![Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(4,6-dimethylpyrimidin-2-yl)thio]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2991434.png)
![2-((5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2991435.png)

![N-(2-chlorobenzyl)-2-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2991437.png)
![N'-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dimethoxybenzohydrazide](/img/structure/B2991440.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide](/img/structure/B2991442.png)
![Ethyl 6-acetyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2991444.png)
![2-[6-fluoro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2991445.png)
![ethyl 3-[[4-(diethylsulfamoyl)benzoyl]amino]-1H-indole-2-carboxylate](/img/structure/B2991447.png)
![N-(2,4-dimethylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2991449.png)
![4-[3-(Phenylsulfanyl)propanoyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2991450.png)
